1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine
Overview
Description
1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine is a compound that features a piperidine ring substituted with a methyl group and a pyridin-3-ylmethyl group
Mechanism of Action
Target of Action
Related compounds have been studied for their arrangement in the interlayer space of zirconium sulfophenylphosphonate .
Mode of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Pharmacokinetics
The compound’s storage temperature is recommended to be at room temperature in a dark place with an inert atmosphere .
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine typically involves the following steps:
Reductive Amination: This method involves the condensation of an amine with an aldehyde or ketone, followed by the reduction of the resulting imine.
Cyclization Reactions: Cyclization of appropriate precursors can also be employed.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination or cyclization reactions, optimized for yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Reduced amines, deoxygenated compounds.
Substitution Products: Functionalized piperidine or pyridine derivatives.
Scientific Research Applications
1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Research: It serves as a ligand in the study of receptor-ligand interactions, aiding in the understanding of biological pathways and mechanisms.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals due to its versatile chemical properties.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 1-methylpiperidine and N-(pyridin-3-ylmethyl)piperidine share structural similarities with 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine.
Pyridine Derivatives: Compounds such as 3-pyridylmethylamine and 4-pyridylmethylamine also exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and pyridine moieties allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-15-7-4-12(5-8-15)14-10-11-3-2-6-13-9-11/h2-3,6,9,12,14H,4-5,7-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTMWLSXGHRLID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360167 | |
Record name | 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626217-79-6 | |
Record name | 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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